Ethyl (2-{[(4-methylphenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
ETHYL 2-{2-[2-(4-METHYLPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE: is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-{2-[2-(4-METHYLPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE typically involves the formation of the thiazole ring followed by the introduction of the ethyl acetate group. One common method involves the reaction of 4-methylphenylacetic acid with thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-{2-[2-(4-METHYLPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
ETHYL 2-{2-[2-(4-METHYLPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[2-(4-METHYLPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antibacterial, antifungal, and antitumor effects. The compound may also modulate inflammatory pathways, reducing inflammation .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug
Uniqueness: ETHYL 2-{2-[2-(4-METHYLPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Its combination of antibacterial, antifungal, anti-inflammatory, and antitumor properties makes it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C16H18N2O3S |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(4-methylphenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H18N2O3S/c1-3-21-15(20)9-13-10-22-16(17-13)18-14(19)8-12-6-4-11(2)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,17,18,19) |
InChI Key |
SOROGAUTQXCUNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)C |
solubility |
45.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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